REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][O:14][CH2:13][C:12]1=[O:17])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][O:14][CH2:13][C:12]1=[O:17]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Hydrogenate at 60 psi overnight, filter the black mixture through Celite®
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
wash the Celite® with additional ethanol (approximately 10 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(COCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |